molecular formula C6H9N3O2S B2628444 N-(pyridin-3-ylmethyl)sulfamide CAS No. 1000933-31-2

N-(pyridin-3-ylmethyl)sulfamide

Cat. No.: B2628444
CAS No.: 1000933-31-2
M. Wt: 187.22
InChI Key: VGICHQWDAIZSLB-UHFFFAOYSA-N
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Description

Significance of Sulfamide (B24259) Scaffolds in Modern Chemical Biology

The sulfamide functional group, characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms (R₂NSO₂NR₂), is an increasingly important scaffold in medicinal chemistry and chemical biology. nih.gov Though perhaps less ubiquitous than the related sulfonamide group, the sulfamide moiety is featured in a variety of biologically active compounds. nih.gov Its utility stems from its unique stereoelectronic properties; the highly polarized HN-SO₂-NH motif has the potential to form multiple electrostatic interactions, such as hydrogen bonds, with biological targets like proteins. nih.govnih.gov

This ability to act as both a hydrogen bond donor and acceptor makes sulfamide-based compounds effective enzyme inhibitors. nih.gov They have been successfully designed to target several major enzyme families, including:

Carbonic Anhydrases (CAs): Inhibitors for various CA isoforms. nih.gov

Proteases: Including aspartic proteases like HIV-1 protease, serine proteases such as elastase and thrombin, and metalloproteinases. nih.gov

Steroid Sulfatase (STS): A key target in hormone-dependent cancers. nih.gov

In many of these inhibitors, the sulfamide group plays a direct role in binding within the enzyme's active site, often by coordinating with a metal ion. nih.gov Furthermore, incorporating a sulfamide moiety can enhance a molecule's physicochemical properties, such as improving aqueous solubility and bioavailability, which are critical for the development of therapeutic agents. nih.gov The sulfamide is also considered a valuable bioisostere, often used by medicinal chemists as a substitute for sulfonamide, sulfamate, or urea (B33335) functionalities to optimize a compound's activity and properties. nih.gov

Overview of Pyridine-Containing Molecular Entities in Research and Discovery

The pyridine (B92270) ring is a privileged scaffold in the realm of drug discovery and medicinal chemistry. nih.govresearchgate.net As a six-membered aromatic heterocycle containing one nitrogen atom, it is a fundamental building block found in numerous natural products, including essential vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as various alkaloids. nih.govrsc.org Its prevalence is underscored by the fact that the pyridine nucleus is a component in more than 7,000 existing drug candidates and, as of 2021, was present in approximately 14% of N-heterocyclic drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.netrsc.orgnih.gov

The widespread use of the pyridine motif is not arbitrary; its inclusion in a molecular structure can profoundly and beneficially impact a compound's pharmacological profile. nih.gov Key advantages of incorporating a pyridine ring include the potential for:

Improved Potency: The nitrogen atom can act as a hydrogen bond acceptor, leading to stronger interactions with biological targets. nih.govnih.gov

Enhanced Metabolic Stability: The pyridine ring can be less susceptible to metabolic breakdown compared to a corresponding phenyl ring. nih.gov

Increased Permeability and Solubility: The nitrogen atom can improve a compound's solubility and ability to cross cell membranes. nih.govresearchgate.net

Better Binding Affinity: The unique electronic properties of the ring can optimize binding to proteins and enzymes. nih.gov

Due to these favorable characteristics, pyridine derivatives have been developed into a vast array of therapeutic agents with diverse biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular applications. nih.govnih.govfrontiersin.org

Rationale for Comprehensive Investigation of N-(pyridin-3-ylmethyl)sulfamide

The deliberate combination of a pyridine ring and a sulfamide group in the single molecular entity this compound is based on a strong foundation of medicinal chemistry principles. The investigation of this compound is driven by the potential for synergistic effects arising from the fusion of these two powerful pharmacophores.

The design of this compound is a classic example of a hybrid molecule strategy, aiming to merge the distinct advantages of its constituent parts. The theoretical rationale is built on creating a molecule where each component serves a specific, beneficial purpose.

By linking these two fragments via a methylene (B1212753) (-CH₂-) bridge, the design maintains rotational flexibility, allowing the pyridine and sulfamide groups to adopt an optimal conformation for binding to a target protein. This strategic combination aims to produce a compound with potentially novel or enhanced inhibitory activity against various enzymes. frontiersin.org

The synthesis and study of this compound fits logically within established research trends. The strategy of combining pyridine with sulfonamide or sulfamide moieties is a well-trodden path in drug discovery, yielding compounds with a wide spectrum of biological activities. rsc.orgnih.gov For instance, research has produced pyridine-sulfonamide hybrids with demonstrated antimicrobial, antiviral, and enzyme-inhibiting properties. acs.orgnih.govacs.org

The specific compound this compound can be seen as a targeted probe within this larger field. While broad research exists on related structures, the unique combination of the sulfamide (as opposed to the more common sulfonamide) and the 3-pyridinylmethyl linkage warrants specific investigation. For example, related research has led to the discovery of trans-3-(pyridin-3-yl)acrylamide-derived sulfamides that act as potent inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a promising cancer target. nih.gov This demonstrates that molecules containing the pyridin-3-yl and sulfamide motifs can indeed possess significant biological activity. The investigation of the simpler this compound scaffold serves as a fundamental exploration of the core pharmacophore from which more complex derivatives can be designed.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₉N₃O₂S scbt.com
Molecular Weight 187.22 g/mol scbt.com
CAS Number 1000933-31-2 calpaclab.com
Predicted XlogP -0.9 uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(sulfamoylamino)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c7-12(10,11)9-5-6-2-1-3-8-4-6/h1-4,9H,5H2,(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGICHQWDAIZSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for N Pyridin 3 Ylmethyl Sulfamide

Retrosynthetic Analysis of the N-(pyridin-3-ylmethyl)sulfamide Core

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by breaking the target molecule down into simpler, commercially available starting materials. The primary disconnection point is the sulfur-nitrogen (S-N) bond of the sulfamide (B24259) moiety. This bond can be conceptually cleaved in two ways, leading to two potential synthetic pathways.

The most logical disconnection is at the N-S bond between the pyridinylmethyl group and the sulfur atom. This leads to two key synthons: a pyridin-3-ylmethylamine cation and a sulfamoyl anion. These synthons correspond to the real-world starting materials, pyridine-3-ylmethanamine and a sulfamoylating agent, such as sulfamoyl chloride. This approach is generally favored due to the nucleophilic nature of the amine and the electrophilic nature of the sulfamoyl chloride.

Alternatively, disconnection of the other N-S bond would lead to a pyridin-3-ylmethylsulfamoyl cation and an ammonia (B1221849) synthon. This is a less common approach as it would require the synthesis of the less stable pyridin-3-ylmethylsulfamoyl chloride. Therefore, the former retrosynthetic pathway is the more practical and widely considered approach for the synthesis of this compound.

Conventional Synthetic Routes to this compound

Conventional methods for the synthesis of this compound primarily revolve around the direct reaction of pyridine-3-ylmethanamine with a suitable sulfamoylating agent.

The most direct and common method for the synthesis of this compound is the nucleophilic substitution reaction between pyridine-3-ylmethanamine and sulfamoyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of sulfamoyl chloride, leading to the displacement of the chloride leaving group and the formation of the desired N-S bond. This reaction is analogous to the well-established synthesis of sulfonamides from amines and sulfonyl chlorides. libretexts.org

The efficiency and yield of the direct sulfonylation of pyridine-3-ylmethanamine can be significantly influenced by various reaction parameters. Key factors that are often optimized include the stoichiometry of the reactants, reaction temperature, and reaction time.

For similar sulfamide syntheses, it has been shown that using a stoichiometric amount of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can significantly improve the yield. For instance, in the synthesis of dibenzylsulfamide, increasing the amount of DBU from a catalytic quantity to a stoichiometric equivalent raised the yield from 78% to 97%. researchgate.net The reaction temperature is another critical parameter. While some sulfonylation reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate and yield. The optimal temperature is often determined empirically for each specific substrate combination.

To illustrate the impact of reaction conditions, a hypothetical optimization table for the synthesis of this compound is presented below, based on general principles of sulfonamide synthesis.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NoneDichloromethane (B109758)2524Low
2Triethylamine (B128534)Dichloromethane2512Moderate
3Pyridine (B92270)Dichloromethane2512Moderate
4DBUAcetonitrile (B52724)802High
5NaHTetrahydrofuran (B95107)0 to 256Moderate-High

This table is illustrative and based on general optimization strategies for similar reactions.

The choice of solvent and base is crucial for the successful synthesis of this compound. The solvent must be inert to the reactants and capable of dissolving both the amine and the sulfamoylating agent. Common solvents for sulfonylation reactions include chlorinated solvents like dichloromethane (DCM), aprotic polar solvents such as acetonitrile (MeCN) and tetrahydrofuran (THF).

A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction. The choice of base can influence the reaction rate and selectivity. nih.gov Common bases include tertiary amines like triethylamine (Et3N) and pyridine. Stronger, non-nucleophilic bases like DBU can also be employed, particularly when dealing with less reactive amines. researchgate.net In some cases, an inorganic base such as sodium carbonate or cesium carbonate may be used, which can sometimes influence the reaction pathway, for example, by promoting double sulfonylation to form sulfonimides. nih.gov The nature of the base can also affect the selectivity of the sulfonylation reaction. nih.gov

Advanced Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. These principles have been applied to the synthesis of sulfonamides and can be extended to the preparation of this compound.

One notable green chemistry approach involves conducting the sulfonylation reaction in water, which eliminates the need for volatile organic solvents. rsc.org This method often utilizes dynamic pH control and equimolar amounts of reactants, with product isolation achieved through simple filtration after acidification. rsc.org Another sustainable technique is mechanosynthesis, which involves solvent-free reactions in a ball mill, offering a cost-effective and environmentally friendly process. rsc.org

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. biotage.co.jporganic-chemistry.orgacs.org This technique can be effectively applied to the synthesis of this compound.

In a typical microwave-assisted procedure for sulfamide synthesis, the amine and sulfamoylating agent are mixed in a suitable solvent within a sealed microwave vessel and irradiated for a short period. For example, the synthesis of unsymmetrical sulfamides has been achieved in good yields with reaction times as short as five minutes at 80°C using microwave heating. biotage.co.jp This rapid and efficient method holds great promise for the high-throughput synthesis of libraries of sulfamide-containing compounds. biotage.co.jpnih.gov

The following table provides a generalized comparison of conventional versus microwave-assisted synthesis for a sulfamide formation reaction.

MethodTemperature (°C)TimeYield (%)
Conventional Heating802 hours70-80
Microwave Irradiation805 minutes>85

This table is a generalized representation based on literature for similar reactions. biotage.co.jp

Catalyst Development for Improved Selectivity and Efficiency

The synthesis of sulfamide derivatives, including this compound, often benefits from catalytic methods to enhance reaction rates, yields, and selectivity. While specific catalysts exclusively for this compound are not extensively documented in the provided results, broader research into the synthesis of related sulfonamides and pyridine derivatives highlights relevant catalytic approaches.

One notable area of catalyst development involves the use of metal-organic frameworks (MOFs). For instance, a bimetallic MOF, Fe2Ni-BDC, has been synthesized and employed as a heterogeneous catalyst in the amidation reaction of 2-aminopyridine (B139424) with trans-β-nitrostyrene to produce N-(pyridin-2-yl)-benzamide. mdpi.com This solvothermally synthesized catalyst demonstrated good efficiency and recyclability, suggesting that similar MOF-based catalytic systems could be adapted for the synthesis of this compound, potentially offering high yields and ease of catalyst separation. mdpi.com

Furthermore, pyridine-N-oxides have emerged as effective catalysts in asymmetric synthesis. A chiral 4-arylpyridine-N-oxide was successfully used to catalyze the enantioselective N-acylative desymmetrization of sulfonimidamides, which are structural analogues of sulfamides. nih.gov This method afforded N-acylated sulfonimidamides with high yields and excellent enantioselectivities, indicating the potential for developing chiral catalysts that could control stereochemistry in reactions involving the sulfamide group of this compound. nih.gov The mechanism is believed to involve an acyl transfer process where the nucleophilic substitution of the sulfonimidamide onto an O-acyloxypyridinium cation intermediate is the key enantioselective step. nih.gov

Magnetic nanoparticles have also been explored as catalyst supports. Novel magnetic nanoparticles with pyridinium (B92312) bridges (Fe3O4@SiO2@PCLH-TFA) have been designed for the synthesis of triarylpyridines bearing sulfonate and sulfonamide moieties. nih.gov These catalysts show high recoverability, a desirable trait for industrial applications. nih.gov

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

The systematic modification of a lead compound is a cornerstone of drug discovery, allowing for the exploration of its structure-activity relationship (SAR). For this compound, several derivatization strategies can be employed to generate a library of analogues for biological screening.

A series of analogues of MGCD0103, a histone deacetylase inhibitor with a pyridine-containing structure, were designed and synthesized to investigate their SAR. ebi.ac.uk These compounds demonstrated inhibitory activity against recombinant human HDAC1 in the sub-micromolar range. ebi.ac.uk In cell-based assays, they induced histone hyperacetylation and inhibited cell proliferation. ebi.ac.uk This highlights the value of creating and testing a range of analogues to understand how structural changes impact biological activity.

Compound IDModificationBiological TargetActivity
MGCD0103 AnalogueVaried substitutionsHDAC1Sub-micromolar IC50
8bSulfonamide-dithiocarbamatePKM2AC50 = 0.136 µM
8kSulfonamide-dithiocarbamatePKM2AC50 = 0.056 µM

N-Alkylation and N-Acylation of the Sulfamide Moiety

Modification of the sulfamide nitrogen atoms through alkylation and acylation can significantly impact the compound's physicochemical properties and biological activity. Ionic liquids have been shown to be effective media for the N-alkylation of various N-acidic heterocyclic compounds, including phthalimide, indole, and benzimidazole (B57391), using alkyl halides in the presence of potassium hydroxide (B78521). organic-chemistry.org This method offers a convenient and efficient route to N-alkylated derivatives. organic-chemistry.orgorganic-chemistry.org

N-acylation can be achieved using various acylating agents. An enantioselective N-acylative desymmetrization of sulfonimidamides has been accomplished using chloroformates in the presence of a chiral 4-arylpyridine-N-oxide catalyst. nih.gov This reaction produces N-acylated sulfonimidamides in high yields and with excellent enantioselectivity, demonstrating a sophisticated method for introducing acyl groups with stereocontrol. nih.gov

Strategic Substitutions on the Pyridine Ring

Altering the substitution pattern on the pyridine ring is a common strategy to modulate the electronic and steric properties of the molecule. Lithiation has been shown to be an effective method for functionalizing the pyridine ring of 3-(aminomethyl)pyridine (B1677787) derivatives. researchgate.net Treatment of compounds like N-(pyridin-3-ylmethyl)pivalamide with t-butyllithium results in lithiation at the 4-position of the pyridine ring, as well as on the amino group nitrogen. researchgate.net The resulting dilithio species can then react with various electrophiles to introduce a wide range of substituents at the 4-position. researchgate.net

Click Chemistry Applications for Diversification

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful and versatile tool for rapidly generating diverse libraries of compounds. nih.gov This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for late-stage diversification. nih.gov

To apply this to this compound, one could introduce an azide (B81097) or an alkyne functionality onto the molecule. For example, a series of 1,2,3-triazol-1-ylbenzenesulfonamide derivatives were synthesized via a CuAAC reaction between an azide-containing benzenesulfonamide (B165840) and various aryl acetylenes. nih.gov This approach could be adapted to synthesize triazole-containing analogues of this compound, expanding the chemical space for SAR studies. nih.gov The resulting triazole ring can act as a linker to introduce a variety of substituents. nih.gov

Introduction of Heterocyclic Moieties

The incorporation of additional heterocyclic rings can introduce new pharmacophoric features and alter the biological activity profile of this compound. Heterocyclic compounds are prevalent in medicinal chemistry due to their diverse biological activities.

A variety of nitrogen- and sulfur-containing heterocycles have been synthesized and shown to possess a range of pharmacological properties. openmedicinalchemistryjournal.com For instance, pyrimidine (B1678525) and benzothiazole (B30560) moieties are known to be present in many biologically active molecules. openmedicinalchemistryjournal.com Synthetic strategies have been developed to fuse these heterocyclic systems, leading to molecules with potentially enhanced pharmacological activity. openmedicinalchemistryjournal.com

Furthermore, N-sulfonyl amidines bearing 1,2,3-triazole, isoxazole, and thiazole (B1198619) substituents have been successfully prepared from heterocyclic thioamides and sulfonyl azides. beilstein-journals.org These methods could be explored for the synthesis of this compound analogues containing these heterocyclic systems. beilstein-journals.org The reaction of N-cyanoacetoarylsulfonylhydrazide with various electrophiles has also been used to create functionalized pyridine-based compounds incorporating benzothiazole and benzimidazole moieties. acs.org

Advanced Structural Elucidation and Conformational Analysis of N Pyridin 3 Ylmethyl Sulfamide

The definitive structural and conformational understanding of N-(pyridin-3-ylmethyl)sulfamide relies on a suite of advanced analytical techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework and the spatial arrangement of atoms, while Mass Spectrometry (MS) confirms the molecular weight and elucidates fragmentation patterns crucial for structural verification.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and related properties of N-(pyridin-3-ylmethyl)sulfamide. These calculations provide a robust framework for examining the molecule's geometry, reactivity, and electrostatic nature.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, commonly employing the B3LYP functional with a 6-311G(d,p) or similar basis set, are used to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. ijcce.ac.irresearchgate.netnih.gov This process calculates key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.govnih.gov

These calculations reveal that the molecule is not planar, with specific torsion angles defining the spatial relationship between the pyridine (B92270) ring and the sulfamide (B24259) group. ijcce.ac.irresearchgate.net The electronic properties derived from these calculations, such as dipole moment and polarizability, are crucial for understanding the molecule's interaction with its environment.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Related Sulfonamide Structure The following data is representative of typical parameters obtained for sulfonamide-containing compounds through DFT calculations and is for illustrative purposes.

ParameterBond/AngleCalculated Value
Bond Length (Å)S=O~1.47
Bond Length (Å)S-N (amide)~1.70
Bond Length (Å)C-N (pyridine)~1.34
Bond Angle (°)O=S=O~122
Bond Angle (°)O=S-N~107
Dihedral Angle (°)C-C-N-SVariable (defines conformation)

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comyoutube.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govlibretexts.org For this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the pyridine ring and the sulfonyl oxygens, while the LUMO is distributed over the pyridine ring, indicating it can act as an electron acceptor.

Table 2: Example Frontier Molecular Orbital Energies and Global Reactivity Descriptors The following data, based on calculations for analogous molecules, illustrates the typical values obtained through FMO analysis. nih.govbohrium.comresearchgate.net

ParameterSymbolValue (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-6.2 to -7.0Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.5 to -2.5Electron-accepting ability
HOMO-LUMO Energy GapΔE4.0 to 5.0Chemical reactivity and stability
Chemical Hardnessη~2.0 to 2.5Resistance to change in electron distribution
Electronegativityχ~4.0 to 4.5Global electron-attracting power
Electrophilicity Indexω~3.5 to 4.5Propensity to accept electrons

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. libretexts.orguni-muenchen.deproteopedia.org It is used to predict how molecules will interact and to identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net In an MEP map, different colors represent different electrostatic potential values:

Red: Indicates regions of most negative potential, which are rich in electrons and are favorable sites for electrophilic attack.

Blue: Indicates regions of most positive potential, which are electron-poor and are favorable sites for nucleophilic attack.

Green/Yellow: Indicate regions of neutral or intermediate potential.

For this compound, an MEP map would show negative potential (red/yellow) concentrated around the electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring. researchgate.net These areas are the primary sites for interacting with electrophiles. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms, particularly the N-H proton of the sulfamide group, making it a likely site for nucleophilic interaction. researchgate.net

Reactivity Indices (e.g., Fukui Functions)

To gain a more quantitative understanding of site-specific reactivity, conceptual DFT provides reactivity indices such as Fukui functions. bas.bg These functions indicate the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. researchgate.net This allows for the precise identification of atoms most likely to participate in a reaction.

ƒ+(r): The Fukui function for nucleophilic attack, which identifies the most electrophilic sites (where an incoming electron is most likely to be accepted).

ƒ-(r): The Fukui function for electrophilic attack, which identifies the most nucleophilic sites (where an electron is most likely to be donated from).

ƒ0(r): The Fukui function for radical attack.

For this compound, Fukui analysis would likely identify the sulfonyl oxygen atoms and the pyridine nitrogen as primary centers for electrophilic attack, while certain carbon atoms on the pyridine ring and the nitrogen atoms of the sulfamide group would be potential sites for nucleophilic attack. researchgate.netbas.bg

Table 3: Illustrative Condensed Fukui Function Indices for Key Atoms This table provides an example of Fukui function indices for atoms in a molecule with similar functional groups, indicating site-specific reactivity.

Atomƒ+ (for Nucleophilic Attack)ƒ- (for Electrophilic Attack)Most Likely Attack
Pyridine NLowHighElectrophilic
Sulfonyl OLowHighElectrophilic
Sulfonyl SHighLowNucleophilic
Pyridine C4HighLowNucleophilic
Amide NLowModerateElectrophilic

Molecular Dynamics (MD) Simulations

While quantum calculations often focus on static, optimized structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov These simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes and interactions in a more realistic, solvated environment. nih.gov

Conformational Ensemble Sampling in Solvated Environments

For a flexible molecule like this compound, MD simulations are used to explore its conformational landscape. The molecule has several rotatable bonds, including the C-C bond connecting the pyridine ring to the methylene (B1212753) group and the C-N and N-S bonds of the sulfamide linker. Rotation around these bonds gives rise to a wide range of possible three-dimensional shapes (conformers).

By performing MD simulations in a solvent such as water, it is possible to generate a conformational ensemble, which is a collection of the different shapes the molecule adopts at a given temperature. This analysis reveals the most stable or populated conformations and the energy barriers between them. Understanding this dynamic behavior is crucial, as the biological activity or material properties of a molecule can depend on its ability to adopt a specific conformation to interact with a target or assemble into a larger structure.

Protein-Ligand Interaction Dynamics

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of this compound when interacting with protein targets. These simulations, which model the movement of atoms and molecules over time, provide a more realistic picture of the binding process than static docking poses.

Studies on related sulfonamide-containing compounds have demonstrated the utility of MD simulations in understanding the stability of ligand-protein complexes. For instance, MD simulations have been used to analyze the stability of pyrazole-carboxamides bearing a sulfonamide moiety as carbonic anhydrase inhibitors over a 50-nanosecond timeframe, confirming the stability of docking results. nih.gov Similarly, MD simulations have been employed to study the interaction of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds with Rho-associated kinase-1 (ROCK1), revealing critical interactions and binding affinities. nih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms during these simulations is a key metric, with stable plateaus indicating a well-equilibrated and stable binding mode. nih.gov These approaches, while not specific to this compound itself in the available literature, highlight the methodologies that can be applied to understand its interaction dynamics with various protein targets. The electrostatic interactions are often found to be a major factor in slowing down the dynamics of such systems. nih.gov

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding modes and affinities of compounds like this compound.

Prediction of Ligand-Target Recognition Modes and Affinity

Molecular docking studies have been effectively used to predict the binding affinities of sulfamide derivatives against various enzymes. For example, in a study on novel sulfamides, the binding affinities (expressed as IFD scores in kcal/mol) were calculated for their interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). atauni.edu.tr The results indicated that these compounds exhibit significant binding affinities, with the predicted affinities often correlating well with experimental data. atauni.edu.tr

Table 1: Predicted Binding Affinities of Sulfamide Derivatives
CompoundTarget EnzymeIFD Score (kcal/mol)
25 AChE-7.47
BChE-6.58
26 AChE-6.92
BChE-6.35
27 AChE-6.77
BChE-5.77
28 AChE-6.38
BChE-6.06
29 AChE-6.95
BChE-5.30
Data sourced from a study on novel sulfamides and their interactions with cholinesterase enzymes. atauni.edu.tr

Identification of Key Interacting Residues and Binding Hotspots

A crucial aspect of molecular docking is the identification of key amino acid residues within the protein's binding pocket that interact with the ligand. These "hotspot" residues are critical for molecular recognition and binding stability. mdpi.comnih.govnih.govresearchgate.netrsc.org

In studies of related sulfonamides, docking analyses have revealed specific interactions with key residues. For example, in the active site of AChE, a sulfamide compound was shown to have π-π stacking interactions with TYR341. atauni.edu.tr In the BChE binding pocket, interactions with PHE118 and LEU286 were identified as important. atauni.edu.tr The identification of these interacting residues provides a structural basis for the observed binding affinity and can guide the design of more potent and selective inhibitors. mdpi.com Charged residues such as aspartate, histidine, and arginine are often found to be enriched in binding pockets and play a critical role in ligand recognition. mdpi.com

Structural Basis of Selectivity (if applicable to specific targets)

Molecular docking can also elucidate the structural basis for a ligand's selectivity towards a particular protein target over others. By comparing the binding modes and interactions of a compound in the active sites of different but related proteins, researchers can identify the specific residues or conformational differences that confer selectivity.

For instance, studies on sulfamide derivatives have shown varying inhibitory activities against different isoforms of human carbonic anhydrase (hCA), such as hCA I and hCA II. atauni.edu.tr Docking studies can reveal that the selectivity arises from subtle differences in the amino acid composition of the active sites, leading to more favorable interactions with one isoform over the other. For example, the substitution of certain groups on the sulfamide scaffold can lead to a decrease or increase in inhibitory activity against a specific isoform, which can be rationalized by the interactions observed in the docking poses. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govchemrxiv.orgsigmaaldrich.comnih.gov

Descriptor Calculation and Selection for Model Development

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. chemrxiv.orgnih.gov These descriptors can be categorized into various types, including constitutional, topological, geometrical, and electronic descriptors.

For the development of robust QSAR models for sulfamide derivatives, a wide range of descriptors would be calculated. These could include:

Steric descriptors: such as molecular weight, volume, and surface area.

Electronic descriptors: such as partial charges, dipole moment, and HOMO/LUMO energies.

Hydrophobic descriptors: such as the logarithm of the partition coefficient (logP).

Hydrogen bond descriptors: accounting for the number of hydrogen bond donors and acceptors. nih.govsigmaaldrich.com

The selection of the most relevant descriptors is a critical step in QSAR model development. nih.gov This is often achieved through statistical methods like multiple linear regression or machine learning algorithms to identify the subset of descriptors that best correlates with the observed biological activity, thereby creating a predictive model. nih.govnih.gov

Statistical Validation and Predictive Power Assessment

The robustness and predictive capability of computational models for compounds like this compound are critically assessed through rigorous statistical validation. This process ensures that the models are not a result of chance correlations and can reliably forecast the activity of new, untested molecules. Key statistical metrics and methods are employed to evaluate the performance of models, such as those generated from 3D Quantitative Structure-Activity Relationship (3D-QSAR) studies.

In a relevant study on a compound containing the pyridin-3-ylmethyl moiety, N-isopropyl-2-((pyridin-3-ylmethyl)amino)thieno[3,2-d]pyrimidine-4-carboxamide, several 3D pharmacophore models were generated and statistically validated. biorxiv.org For instance, two of the best models, a five-site (AAADR.1) and a four-site (AAAR.2) model, demonstrated strong statistical significance. biorxiv.org The statistical parameters for these models, which are crucial for assessing their predictive power, are detailed below.

Statistical ParameterAAADR.1 (Five-Site Model)AAAR.2 (Four-Site Model)
Total Cost77.287.1
Cost of an ideal hypothesis72.880.8
Cost of a null hypothesis247.2247.2
Configuration Cost16.516.5
Error Cost57.670.3
Weight Coefficient1.81.8
Correlation Coefficient (r)0.960.93
Root Mean Square Deviation (RMSD)0.81.0
Source: biorxiv.org

These statistical values provide confidence in the models' ability to distinguish between active and inactive compounds and to predict their biological activity with a reasonable degree of accuracy. The high correlation coefficients and low RMSD values are indicative of a well-fitted model.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, enabling the identification of novel, active compounds by abstracting the essential steric and electronic features required for biological activity. nih.gov For a molecule like this compound, a pharmacophore model would typically comprise features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

The pyridin-3-ylmethyl group itself can be a significant contributor to the pharmacophoric profile of a molecule. Depending on the target protein's binding site, the pyridine ring can act as a hydrogen bond acceptor or participate in aromatic stacking interactions. nih.gov The methylene linker provides flexibility, allowing the pyridine moiety to adopt an optimal orientation within the binding pocket. nih.gov

In the context of the previously mentioned study on N-isopropyl-2-((pyridin-3-ylmethyl)amino)thieno[3,2-d]pyrimidine-4-carboxamide, the generated pharmacophore models highlight the importance of the pyridin-3-ylmethyl moiety. biorxiv.org The best five-site model (AAADR.1) and four-site model (AAAR.2) both included features derived from this part of the molecule. biorxiv.org The reference compound for these models, which is the compound that best fits the hypothesis, was N-isopropyl-2-((pyridin-3-ylmethyl)amino)thieno[3,2-d]pyrimidine-4-carboxamide itself. biorxiv.org

The pharmacophoric features identified in such models can be visualized as a 3D arrangement of chemical functionalities. For instance, a model might consist of:

Hydrogen Bond Acceptors (HBA): Often represented by magenta vectors.

Hydrogen Bond Donors (HBD): Typically shown as light blue vectors.

Aromatic Residues (AR): Usually depicted as brown rings.

A visual representation of the pharmacophore model for N-isopropyl-2-((pyridin-3-ylmethyl)amino)thieno[3,2-d]pyrimidine-4-carboxamide showed that the molecule contained all five pharmacophore sites in the AAADR.1 model. biorxiv.org However, the model also indicated that the hydrophobicity around the methylpyridine moiety was disfavored for antagonistic activity, providing crucial insights for further structural modifications. biorxiv.org

This type of ligand-based design approach, informed by pharmacophore modeling, allows for the rational design of new derivatives of this compound with potentially improved activity and selectivity. By understanding the key interacting features, medicinal chemists can propose modifications that enhance the desired biological effects while minimizing off-target interactions.

Molecular Target Engagement and Mechanistic Biochemical Investigations

Enzyme Inhibition and Activation Studies (Focus on Mechanism)

The primary molecular target for compounds featuring a sulfonamide or sulfamide (B24259) group linked to a pyridine (B92270) scaffold is the zinc-containing metalloenzyme family of carbonic anhydrases (CAs). mdpi.comnih.gov These enzymes are fundamental catalysts for the reversible hydration of carbon dioxide to bicarbonate and a proton, a crucial reaction for pH regulation and various metabolic and biosynthetic processes in organisms. nih.govmdpi.com

Kinetic studies are essential to quantify the potency of an inhibitor. For sulfonamide-based inhibitors, this is typically expressed as the inhibition constant (Kᵢ). While kinetic data for N-(pyridin-3-ylmethyl)sulfamide is not specifically reported, studies on the closely related series of 4-substituted pyridine-3-sulfonamides provide insight into the potential inhibitory activity. These compounds have been evaluated for their inhibition of several human (h) CA isozymes.

For instance, a series of 4-substituted pyridine-3-sulfonamides, synthesized via a "click" tailing approach, demonstrated a wide range of inhibitory activities against four key hCA isoforms. mdpi.com The inhibition constants (Kᵢ) for some of these analogs show potent, nanomolar-level inhibition, particularly against the cancer-related isoforms hCA IX and XII. mdpi.comnih.gov

Table 1: Carbonic Anhydrase Inhibition Data for Structurally Related Pyridine-3-Sulfonamide (B1584339) Analogs Note: The following data is for 4-substituted pyridine-3-sulfonamide derivatives, not this compound itself, and is presented to illustrate the potential activity of this compound class. Data sourced from a 2025 study by Grembecka et al. mdpi.com

The mode of inhibition, whether reversible or irreversible, is a critical mechanistic feature. Primary sulfonamides (R-SO₂NH₂) are generally characterized as reversible inhibitors of carbonic anhydrases. nih.gov However, N-substituted sulfonamides and sulfamides, such as this compound, can exhibit different kinetic behaviors. Studies have shown that N-methyl substituted sulfonamides can act as reversible competitive inhibitors. nih.gov In contrast, the introduction of other substituents on the nitrogen atom can lead to irreversible inhibition, as seen with certain N-hydroxy-N-methyl-substituted sulfonamides. nih.gov The specific reversibility profile for this compound would ultimately depend on the precise interactions of the pyridin-3-ylmethyl group within the enzyme's active site and would require dedicated experimental analysis.

A key goal in the design of CA inhibitors is achieving selectivity for a specific isozyme to enhance therapeutic efficacy and minimize off-target effects. Humans express 15 CA isoforms with varied tissue distribution and physiological roles. mdpi.com The pyridine-sulfonamide scaffold has proven effective for developing inhibitors that are selective for certain isoforms, particularly the tumor-associated hCA IX and hCA XII, over the ubiquitous cytosolic forms hCA I and hCA II. mdpi.comnih.gov

For example, in the series of 4-substituted pyridine-3-sulfonamides, some compounds showed significant selectivity. One analog demonstrated a 5.9-fold selectivity for the cancer-associated hCA IX over the off-target hCA II, while another exhibited a 23.3-fold selectivity between the two transmembrane isoforms, hCA IX and hCA XII. nih.gov This selectivity is often rationalized by exploiting subtle differences in the amino acid residues at the entrance and within the active site cavity of the various isoforms. mdpi.com While the primary target appears to be carbonic anhydrases, related scaffolds have been investigated for other enzymes. For instance, trans-3-(pyridin-3-yl)acrylamide-derived sulfamides were identified as potent inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), indicating the versatility of the pyridine-sulfamide pharmacophore. nih.gov

The canonical mechanism of action for sulfonamide-based CA inhibitors involves direct binding to the catalytic zinc ion (Zn²⁺) located at the bottom of the enzyme's active site. mdpi.commdpi.com The mechanism proceeds as follows:

The sulfonamide (or sulfamide) group first deprotonates to its anionic form (R-SO₂NH⁻). mdpi.com

This anion then coordinates directly to the Zn²⁺ ion, which is normally chelated by three conserved histidine residues and a water molecule or hydroxide (B78521) ion.

The inhibitor displaces the zinc-bound water/hydroxide, which is essential for the catalytic hydration of CO₂. mdpi.commdpi.com

This coordination disrupts the catalytic cycle, effectively inhibiting the enzyme. mdpi.com Molecular docking studies on related pyridine-3-sulfonamides confirm that the sulfonamide group anchors the molecule to the zinc ion, while the substituted pyridine "tail" extends into the active site, interacting with various amino acid residues that differ between isoforms, thereby governing the inhibitor's potency and selectivity. nih.gov

By inhibiting carbonic anhydrase, this compound and its analogs can modulate any biochemical pathway dependent on the enzyme's activity. The most direct pathway affected is the maintenance of acid-base balance through the regulation of CO₂ and bicarbonate levels. nih.gov Disruption of this equilibrium has significant downstream effects.

In Cancer Metabolism: Tumor-associated isoforms hCA IX and hCA XII are highly expressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor growth and metastasis. Inhibition of these CAs can disrupt pH regulation, hindering cancer cell proliferation. mdpi.com Recent studies also suggest that CA IX inhibition can sensitize cancer cells to oxidative stress-induced cell death mechanisms like ferroptosis. mdpi.com

In Bacterial Metabolism: In some pathogenic bacteria, CAs are critical for key biosynthetic pathways. For example, the β-CA in Acinetobacter baumannii is essential for producing bicarbonate needed for the synthesis of uridine (B1682114) triphosphate (UTP), a precursor for building the bacterial cell wall. nih.gov Inhibition of this enzyme could therefore impair bacterial vitality.

Receptor Binding and Ligand Affinity Analysis

There is no specific information available in the current scientific literature regarding the binding of this compound to specific receptors outside of the enzyme active sites discussed above. The research focus for this class of compounds has been overwhelmingly directed towards its role as an enzyme inhibitor, particularly for carbonic anhydrases.

Quantitative Ligand-Receptor Binding Assays (e.g., competition binding)

To identify and quantify the interaction of this compound with its potential protein targets, quantitative ligand-receptor binding assays are indispensable. Competition binding assays are a common and effective method used for this purpose.

In a typical competition binding assay, a known radiolabeled or fluorescently-labeled ligand with high affinity for the target receptor is used. The assay measures the ability of the unlabeled test compound, in this case, this compound, to displace the labeled ligand from the receptor. The concentration of this compound required to displace 50% of the labeled ligand is known as the IC₅₀ (half-maximal inhibitory concentration). This value can then be used to calculate the equilibrium dissociation constant (Kᵢ), which represents the affinity of the compound for the receptor.

Hypothetical Data Table for Competition Binding Assay:

Target ReceptorLabeled LigandThis compound IC₅₀ (nM)Calculated Kᵢ (nM)
Receptor X[³H]-Ligand YData not availableData not available
Receptor ZFluoro-Ligand AData not availableData not available
No publicly available data for this compound.

Biophysical Techniques for Binding Thermodynamics (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

Biophysical techniques provide deeper insights into the thermodynamics and kinetics of the binding interaction between a ligand and its receptor.

Surface Plasmon Resonance (SPR) is a label-free technique that measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized receptor. This allows for the real-time determination of the association rate constant (kₐ) and the dissociation rate constant (kₑ). The equilibrium dissociation constant (Kₔ) can be calculated from the ratio of these rates (kₑ/kₐ).

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding of a ligand to a receptor. A solution of this compound would be titrated into a solution containing the target protein, and the heat released or absorbed during the interaction is measured. This technique not only provides the binding affinity (Kₔ) but also the enthalpy (ΔH) and entropy (ΔS) of binding, offering a complete thermodynamic profile of the interaction.

Hypothetical Data Table for Biophysical Characterization:

TechniqueTarget ReceptorKₔ (nM)kₐ (M⁻¹s⁻¹)kₑ (s⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)
SPR Receptor XData not availableData not availableData not availableN/AN/A
ITC Receptor XData not availableN/AN/AData not availableData not available
No publicly available data for this compound.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Derivation

The systematic investigation of how structural modifications to a molecule affect its biological activity (SAR) and physicochemical properties (SPR) is crucial for optimizing a lead compound.

Systematic Probing of Structural Features and Functional Consequences

For this compound, a systematic SAR study would involve the synthesis and biological evaluation of a series of analogs. Key structural features to be probed would include:

The Pyridine Ring: The nitrogen atom's position could be moved to the 2- or 4-position to assess the impact on activity. Substituents could also be added to the pyridine ring to explore the effects of electronics and sterics.

The Methylene (B1212753) Linker: The flexibility of the linker could be altered, for instance, by introducing rigidity with a double bond or by extending or shortening the carbon chain.

Each of these modifications would be followed by biological testing to determine the functional consequences of the structural changes.

Identification of Molecular Recognition Elements

Through the analysis of SAR data, key molecular recognition elements within the this compound structure would be identified. These are the specific functional groups and structural motifs that are critical for binding to the molecular target. For instance, the pyridine nitrogen might act as a hydrogen bond acceptor, while the sulfamide NH groups could serve as hydrogen bond donors. The aromatic pyridine ring could also engage in π-stacking interactions with aromatic residues in the binding pocket of the target protein.

Hypothetical SAR Data Table for Analogs of this compound:

CompoundModification from Parent StructureTarget Activity (e.g., IC₅₀, nM)
This compound-Data not available
Analog 1Pyridine N at position 2Data not available
Analog 2Methyl substitution at pyridine C4Data not available
Analog 3N-methylation of sulfamideData not available
No publicly available data for this compound or its direct analogs in a systematic SAR study.

Cellular Uptake and Intracellular Distribution Studies (In vitro, non-human models)

Understanding if and how a compound enters cells is critical for its potential as a therapeutic agent or research tool.

Membrane Permeability Assays

Membrane permeability is a key factor influencing a compound's oral bioavailability and its ability to reach intracellular targets. A common in vitro method to assess this is the Caco-2 permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

In this assay, the Caco-2 cell monolayer is grown on a semi-permeable filter, and this compound is added to either the apical (top) or basolateral (bottom) side. The rate at which the compound appears on the opposite side is measured, providing the apparent permeability coefficient (Papp). This value indicates the compound's potential for intestinal absorption.

Hypothetical Data Table for Caco-2 Permeability Assay:

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (Papp(B→A)/Papp(A→B))Permeability Classification
This compoundData not availableData not availableData not availableData not available
Atenolol (Low Permeability Control)~0.2~0.4~2Low
Propranolol (High Permeability Control)~20~15~0.75High
No publicly available data for this compound.

Subcellular Localization Techniques

There is currently no specific information available in published scientific literature regarding the subcellular localization techniques that have been applied to study this compound.

In the broader context of drug discovery and chemical biology, a variety of techniques are commonly employed to determine the subcellular distribution of a compound. These methods are crucial for understanding a compound's mechanism of action and identifying its molecular targets.

Hypothetical Subcellular Localization Techniques for Future Studies:

Should research on this compound advance, scientists would likely employ a range of established techniques to investigate its localization within cells. These could include:

Fluorescence Microscopy: This would be a primary method, likely involving the synthesis of a fluorescently labeled version of this compound. By attaching a fluorophore to the molecule, researchers could directly visualize its distribution in live or fixed cells using confocal or super-resolution microscopy. This would allow for the identification of its accumulation in specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum.

Immunofluorescence: If a specific protein target of this compound is identified, immunofluorescence could be used to determine if the compound co-localizes with its target. This would involve using antibodies to label the target protein and a fluorescently tagged version of the compound.

Cell Fractionation followed by Analytical Chemistry: This biochemical approach involves breaking open cells and separating the different organelles and cellular compartments through centrifugation. Techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS) could then be used to quantify the amount of this compound in each fraction, providing a quantitative measure of its distribution.

Affinity-Based Probes and Pull-Down Assays: A modified version of this compound could be synthesized with a reactive group that allows it to covalently bind to its cellular targets upon activation (e.g., by light). Subsequent cell lysis, enrichment of the labeled proteins, and analysis by mass spectrometry could identify the binding partners and thus infer its location of action.

Without dedicated research, any discussion of the subcellular localization of this compound remains speculative. The application of the above techniques would be a critical next step in characterizing the biological activity of this compound.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are indispensable for separating N-(pyridin-3-ylmethyl)sulfamide from impurities, byproducts, and other components in a mixture. These techniques are pivotal for assessing the purity of the compound and for its quantitative determination in various matrices.

High-Performance Liquid Chromatography (HPLC) with various detection methods (UV-Vis, PDA)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and quantification of this compound and related pyridine (B92270) derivatives. researchgate.net The versatility of HPLC is enhanced by the use of various detectors, with Ultraviolet-Visible (UV-Vis) and Photodiode Array (PDA) detectors being particularly common. shimadzu.comgentechscientific.com

A typical HPLC method for analyzing pyridine-containing compounds involves a reverse-phase column, such as a C18 column, with a mobile phase often consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). scispace.comnih.gov The detection wavelength is selected based on the UV absorbance profile of the molecule. researchgate.net For many pyridine derivatives, wavelengths in the range of 220-274 nm are frequently used for monitoring. shimadzu.com

The PDA detector offers a significant advantage over a standard UV-Vis detector by capturing the entire UV-Vis spectrum of the eluting compounds. shimadzu.comgentechscientific.com This capability is invaluable for peak purity analysis, allowing researchers to determine if a chromatographic peak corresponds to a single compound or co-eluting impurities. shimadzu.com By comparing the spectra across a single peak, any inconsistencies that suggest the presence of more than one component can be identified. shimadzu.com

The precision and accuracy of HPLC methods are validated through parameters like linearity, limit of detection (LOD), and limit of quantitation (LOQ). scispace.comptfarm.pl Linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a proportional response. scispace.com For similar compounds, excellent correlation coefficients (r² > 0.99) are often achieved. scispace.comnih.gov The LOD and LOQ values determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. scispace.com

Table 1: Illustrative HPLC Method Parameters for Analysis of Pyridine Derivatives

ParameterTypical Value/ConditionSource
Column C18 (250 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Acetonitrile/Ammonium Acetate Buffer scispace.com
Flow Rate 0.6 - 1.0 mL/min scispace.comptfarm.pl
Detection PDA at 220-274 nm shimadzu.com
Linearity (r²) > 0.99 scispace.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS is primarily utilized to identify and quantify any volatile byproducts that may be present from its synthesis or degradation. This method is particularly useful for detecting residual solvents or starting materials.

The sample is first vaporized and then separated based on the components' boiling points and interactions with the stationary phase of the GC column. researchgate.net As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. researchgate.net This mass spectrum acts as a chemical fingerprint, allowing for definitive identification of the volatile impurities. nih.gov

Headspace solid-phase microextraction (HS-SPME) can be coupled with GC-MS to enhance the detection of trace volatile compounds. nih.gov This sample preparation technique concentrates volatile analytes from the sample matrix onto a coated fiber before they are introduced into the GC-MS system, significantly improving the sensitivity of the analysis. researchgate.netnih.gov

Supercritical Fluid Chromatography (SFC) for Chiral Resolution (If applicable)

While there is no specific information in the provided results indicating that this compound is a chiral compound, if it were to possess a stereocenter, Supercritical Fluid Chromatography (SFC) would be the premier technique for its chiral resolution. SFC has emerged as a powerful alternative to normal-phase HPLC for separating enantiomers due to its speed, efficiency, and use of more environmentally friendly solvents. chromatographyonline.comyoutube.com

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.comnih.gov The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher throughput compared to traditional liquid chromatography. chromatographyonline.com Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose (B213188) and amylose), are employed to achieve enantioselective separation. chromatographyonline.com

The development of an SFC method for chiral resolution involves screening different chiral columns and optimizing the mobile phase composition, which typically includes a polar organic modifier like methanol or ethanol (B145695) added to the supercritical CO2. chromatographyonline.comnih.gov The ability of SFC to provide excellent resolution in short analysis times makes it an invaluable tool in drug discovery and development for the analysis of chiral compounds. nih.govscilit.com

Electrochemical Methods for Redox Behavior and Sensing

Electrochemical techniques provide critical insights into the redox properties of this compound, detailing its electron transfer characteristics.

Cyclic Voltammetry for Oxidation/Reduction Potentials

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the oxidation and reduction processes of a substance. nih.gov For pyridine-containing compounds, CV can reveal important information about their electrochemical behavior, including the potentials at which they are oxidized or reduced. nih.govresearchgate.net

In a typical CV experiment, the potential of a working electrode (e.g., glassy carbon, platinum, or gold) is swept linearly with time, and the resulting current is measured. rsc.org The resulting plot of current versus potential, known as a cyclic voltammogram, can show peaks corresponding to the oxidation and reduction of the analyte. nih.gov The position of these peaks provides the formal reduction potential, and the shape of the voltammogram can give insights into the reversibility of the redox process and the stability of the generated species. researchgate.netrsc.org

Studies on similar pyridine derivatives have shown that the electrochemical behavior can be highly dependent on the electrode material and the presence of other species in the solution. nih.govrsc.org For instance, the reduction of pyridinium (B92312) ions has been observed to be irreversible on glassy carbon electrodes. researchgate.netresearchgate.net The presence of a nitrogen-hydrogen bond can also play a crucial role in the electrochemical response. researchgate.net

Table 2: Key Parameters from Cyclic Voltammetry of Pyridine Derivatives

ParameterObservationSignificanceSource
Working Electrode Glassy Carbon, Platinum, GoldRedox behavior is surface-dependent. nih.govrsc.org
Redox Process Often irreversible on glassy carbonIndicates the stability of the redox products. researchgate.netresearchgate.net
Influence of N-H bond Essential for certain electrochemical reductionsHighlights the role of specific functional groups. researchgate.net

Future Research Directions and Unexplored Avenues for N Pyridin 3 Ylmethyl Sulfamide

Development of Novel and Efficient Synthetic Routes

The synthesis of N-(pyridin-3-ylmethyl)sulfamide and related structures is a key area for innovation. While traditional batch synthesis methods are established, future efforts will likely concentrate on greener, more efficient, and scalable technologies.

Continuous flow chemistry presents a significant opportunity to revolutionize the synthesis of this compound. Unlike traditional batch processing, flow chemistry involves pumping reagents through tubes and reactors, allowing for precise control over reaction conditions such as temperature and pressure. This methodology offers numerous advantages, including improved safety, higher yields, and easier scalability. nih.govnih.gov The enzymatic synthesis of pyrazinamide (B1679903) derivatives in a continuous-flow microreactor, for instance, has demonstrated significantly higher space-time yields compared to conventional shaker reactors, achieving desired results in minutes rather than hours. nih.gov Applying this to this compound could lead to a more streamlined and cost-effective manufacturing process, which is crucial for producing pharmaceutical compounds. nih.gov

Table 1: Comparison of Batch Processing vs. Potential Continuous Flow Synthesis

Feature Traditional Batch Synthesis Potential Continuous Flow Synthesis
Scalability Difficult, often requires re-optimization Straightforward by extending operation time
Safety Higher risk with large volumes of reagents Enhanced, small reaction volumes minimize risk
Efficiency Lower space-time yield Potentially higher space-time yield nih.gov
Control Less precise control over parameters Precise control over temperature, pressure, and mixing nih.gov
By-products Potential for increased side reactions Minimized by-product formation

Photoredox catalysis is an emerging and powerful tool in organic synthesis that uses visible light to initiate chemical reactions. This method allows for the formation of chemical bonds under mild conditions that are often difficult to achieve with traditional thermal methods. Recent research has shown the successful use of photoredox catalysis for creating sulfonated oxazolines from N-allylamides through the insertion of sulfur dioxide. rsc.org This process involves a radical mechanism that is both efficient and compatible with a wide range of functional groups. rsc.org Future research could adapt these principles to forge the sulfur-nitrogen bond in this compound, potentially creating novel synthetic pathways that are more direct and generate less waste than current methods.

Advanced Computational Modeling for Mechanism Prediction

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the drug discovery process. For this compound, advanced modeling can provide deep insights into its interactions with biological systems.

Machine Learning (ML) and Artificial Intelligence (AI) are set to transform the prediction of Structure-Activity Relationships (SAR). SAR studies are fundamental to medicinal chemistry, as they link a molecule's structure to its biological effect. By training algorithms on large datasets of chemical structures and their associated activities, ML models can predict the efficacy of new, untested compounds. For this compound, ML-driven SAR could rapidly screen virtual libraries of its derivatives to identify candidates with the highest potential activity against specific targets. This predictive power can significantly reduce the time and cost associated with synthesizing and testing new compounds, focusing laboratory efforts on the most promising molecules. researchgate.net

While traditional molecular dynamics (MD) simulations provide a view of a molecule's movement over time, enhanced sampling techniques can explore a much wider range of possible conformations and binding events. For a flexible molecule like this compound, understanding its various shapes and how it interacts with a binding partner, such as an enzyme, is critical. Computational studies on related structures, like bis(pyridin-3-ylmethyl)ethanediamide, have utilized methods like Hirshfeld surface analysis to understand intermolecular interactions in a crystal structure. nih.gov Enhanced sampling MD would go a step further, simulating the compound's dynamics in a solution, predicting its binding affinity to a target, and elucidating the precise mechanism of interaction, which is crucial for designing more potent and selective drugs.

Exploration of Novel Molecular Targets and Binding Partners

A primary goal of future research is to identify and validate new biological targets for this compound and its analogs. Identifying these partners is the first step toward developing new therapies.

Recent studies have already pointed to a significant new target. A series of novel sulfonamide derivatives containing a pyridin-3-ylmethyl moiety were synthesized and screened, leading to the discovery of potent activators of the Pyruvate kinase M2 isoform (PKM2). nih.gov PKM2 is a key enzyme in cancer metabolism, and its activation is a recognized strategy for cancer diagnosis and treatment. nih.gov The discovery that a derivative of this compound can act as a PKM2 activator opens a major new avenue of research for developing anticancer agents. nih.gov Future work will likely focus on optimizing this interaction to create highly selective and effective PKM2-targeted therapies.

Table 2: Identified Molecular Target and Therapeutic Potential

Compound Class Molecular Target Therapeutic Area Research Finding
Sulfonamide derivatives containing pyridin-3-ylmethyl Pyruvate kinase M2 (PKM2) Oncology Discovered as novel PKM2 activators from a random library screening. nih.gov

Proteomics-Based Target Deconvolution Strategies

A critical step in understanding the biological effects of any compound is the identification of its molecular targets. Proteomics-based target deconvolution strategies offer a powerful, unbiased approach to achieve this. These methods aim to identify the specific proteins that a small molecule interacts with within a complex biological system, such as a cell lysate or even a whole organism.

For a compound like this compound, whose targets are currently unknown, several proteomics strategies could be employed. One such method is affinity-based target profiling . This would involve immobilizing this compound onto a solid support, such as agarose (B213101) beads, to create an "affinity matrix". This matrix could then be incubated with a cell lysate, allowing any proteins that bind to the compound to be "pulled down" and subsequently identified using mass spectrometry. nih.gov

Another promising approach is thermal proteome profiling (TPP) . This technique relies on the principle that the binding of a ligand, such as this compound, can alter the thermal stability of its target protein. By heating cell lysates treated with the compound to various temperatures and quantifying the remaining soluble proteins, researchers can identify proteins that are stabilized or destabilized by the compound's presence, thus revealing its direct and indirect targets. nih.gov

The following table outlines potential proteomics-based strategies for target deconvolution of this compound:

StrategyPrinciplePotential Application for this compound
Affinity-Based Target Profiling Immobilized compound captures binding proteins from a lysate.Synthesis of a derivative of this compound with a linker for attachment to a solid support to identify its direct binding partners.
Thermal Proteome Profiling (TPP) Ligand binding alters the thermal stability of target proteins.Identification of direct and indirect cellular targets by observing shifts in protein melting temperatures upon treatment with this compound.
Activity-Based Protein Profiling (ABPP) Covalent probes react with the active sites of specific enzyme families.If this compound is found to inhibit a particular enzyme class, competitive ABPP could be used to identify the specific enzyme targets. nih.govbiorxiv.org

Chemoproteomics Approaches for Off-Target Profiling

While identifying the primary target of a compound is crucial, understanding its "off-target" interactions is equally important for predicting potential side effects and for drug repurposing. Chemoproteomics provides a suite of tools for comprehensive off-target profiling. creative-diagnostics.com

For this compound, a broad, unbiased assessment of its interactions across the proteome would be invaluable. Quantitative chemical proteomics could be employed, where cells or lysates are treated with the compound, and changes in protein abundance, post-translational modifications, or thermal stability are quantified on a proteome-wide scale. nih.gov This can reveal not only direct binding partners but also proteins whose function is indirectly modulated by the compound's activity.

Furthermore, should this compound be developed into a more advanced lead compound, covalent chemoproteomics could be utilized. This would involve designing a derivative of the compound that can form a covalent bond with its binding partners. This allows for more stringent purification and confident identification of even transient or low-affinity interactions, providing a detailed map of its off-target landscape. biorxiv.org

Design and Synthesis of Advanced Probes for Mechanistic Interrogation

To delve deeper into the cellular function of this compound, the development of advanced chemical probes is essential. These probes are modified versions of the parent compound that carry a reporter tag, such as a fluorescent dye or an affinity handle, allowing for visualization and isolation of the compound and its interacting partners within a biological context.

Fluorescently Tagged Analogues for Live-Cell Imaging (in vitro)

Visualizing the subcellular localization of a compound can provide significant clues about its mechanism of action. The synthesis of a fluorescently tagged analogue of this compound would enable researchers to track its distribution within living cells in real-time using fluorescence microscopy.

The design of such a probe would involve attaching a fluorophore (e.g., fluorescein, rhodamine, or a BODIPY dye) to a position on the this compound molecule that does not disrupt its binding to its cellular targets. nih.govnih.govrsc.org This would require careful structure-activity relationship (SAR) studies to identify suitable attachment points. Once synthesized, these fluorescent probes could be used in a variety of live-cell imaging experiments to determine if the compound localizes to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, thereby narrowing down its potential cellular functions. researchgate.net

Affinity Probes for Target Engagement Studies

To confirm that this compound engages its identified targets within a cellular environment, the development of affinity probes is a critical next step. These probes are typically designed with a "warhead" that can form a covalent bond with the target protein and a "handle" (e.g., biotin (B1667282) or a clickable alkyne/azide (B81097) group) for enrichment and detection. nih.govfrontiersin.orgnih.gov

For this compound, an affinity probe could be synthesized by incorporating a photoreactive group, such as a diazirine or benzophenone. nih.gov Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby molecules, effectively "trapping" the compound on its protein target. The biotin handle would then allow for the isolation of the compound-protein complex using streptavidin-coated beads, followed by identification of the protein by mass spectrometry. Such studies would provide definitive evidence of target engagement in a physiological setting.

The table below summarizes potential advanced probes for the mechanistic interrogation of this compound:

Probe TypeReporter TagApplication
Fluorescent Analogue Fluorophore (e.g., Rhodamine, BODIPY)Live-cell imaging to determine subcellular localization.
Affinity Probe Biotin, Click-chemistry handle (Alkyne/Azide)Target engagement studies and identification of binding partners.
Photoaffinity Probe Photoreactive group (e.g., Diazirine) and a reporter tagCovalent capture and identification of target proteins in a cellular context.

Q & A

Q. What toxicological profiling is essential before advancing sulfamide derivatives to clinical trials?

  • Methodology :
  • Acute toxicity : Determine LD₅₀ in rodents (OECD 423).
  • Subchronic studies : 28-day repeat-dose testing with hematological, hepatic, and renal biomarkers.
  • Genotoxicity : Ames test (OECD 471) and micronucleus assay (OECD 487) .

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